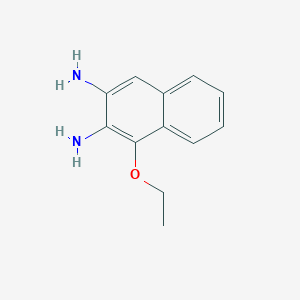

1-Ethoxynaphthalene-2,3-diamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

144754-09-6 |

|---|---|

分子式 |

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC名 |

1-ethoxynaphthalene-2,3-diamine |

InChI |

InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |

InChIキー |

BTHAFCIGAHFECG-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C(=CC2=CC=CC=C21)N)N |

正規SMILES |

CCOC1=C(C(=CC2=CC=CC=C21)N)N |

同義語 |

2,3-Naphthalenediamine,1-ethoxy-(9CI) |

製品の起源 |

United States |

Contextual Significance of Naphthalene Based Diamines in Organic Chemistry

Naphthalene-based diamines are a class of aromatic compounds that have garnered considerable interest in organic chemistry due to their rigid, planar structure and the reactivity of their amino functional groups. nih.gov Unlike their simpler counterparts, phenylenediamines, the extended π-system of the naphthalene (B1677914) core imparts unique photophysical and electronic properties to molecules derived from them. nih.gov

These diamines are crucial building blocks, or monomers, for the synthesis of high-performance polymers, such as polyimides and polyamides. These materials are often sought after for their exceptional thermal stability and mechanical strength. Furthermore, the two amino groups provide ideal sites for constructing complex heterocyclic systems and for acting as bidentate ligands in coordination chemistry, forming stable complexes with various metals. This has led to their use in catalysis and in the development of chemical sensors.

Structural Framework and Functional Group Analysis of 1 Ethoxynaphthalene 2,3 Diamine

The molecular architecture of 1-Ethoxynaphthalene-2,3-diamine is defined by a naphthalene (B1677914) scaffold substituted with three key functional groups: an ethoxy group (-OCH2CH3) at the C1 position, and two amino groups (-NH2) at the C2 and C3 positions. The existence of this specific compound is confirmed by its CAS number, 144754-09-6. chemblink.com

Structural Features:

Naphthalene Core: A polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, providing a large, electron-rich, and planar backbone.

Vicinal Diamine: The amino groups are located on adjacent carbon atoms (C2 and C3). This arrangement is significant as it can form stable five-membered chelate rings with metal ions and is a precursor to various heterocyclic compounds like phenazines.

Ethoxy Group: An electron-donating group that influences the electronic properties of the naphthalene ring system. Its presence can affect the reactivity and solubility of the molecule.

The combination of a strong electron-donating ethoxy group and two adjacent amino groups on the naphthalene ring suggests a molecule with high electron density, making it a potent nucleophile and a candidate for electrophilic substitution reactions. The positions of these substituents are expected to direct further chemical modifications to specific sites on the ring system.

Below is a table summarizing the key properties of the constituent chemical structures that form this compound, as specific experimental data for the compound itself is not widely available.

| Property | 1-Ethoxynaphthalene (B1581650) | 2,3-Diaminonaphthalene | 2-Ethoxynaphthalene (B165321) |

| CAS Number | 5328-01-8 nist.gov | 771-97-1 chemicalbook.com | 93-18-5 |

| Molecular Formula | C₁₂H₁₂O nih.govnist.gov | C₁₀H₁₀N₂ chemicalbook.com | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol nih.gov | 158.20 g/mol chemicalbook.com | 172.22 g/mol |

| Physical Appearance | Not specified | Dark greenish crystals chemicalbook.com | Lustrous crystals |

| Melting Point | Not specified | 150 °C chemicalbook.com | 37-38 °C |

This table presents data for related compounds to provide context for the properties of this compound.

Overview of Research Trajectories for Naphthalene Substituted Aromatic Diamines

Direct Amination Approaches for Naphthalene Derivatives

Direct amination involves the introduction of an amino group onto the naphthalene core in a single step. While challenging, this approach is highly atom-economical. For instance, the direct amination of 2-ethoxynaphthalene (B165321) can be a potential route, often requiring specific catalysts and conditions to achieve regioselectivity. ontosight.ai Research into early transition metal-catalyzed hydroaminoalkylation for C-H activation presents a modern, atom-economic method for forming C-C bonds adjacent to an amine, offering alternative strategies for synthesizing complex amines without the need for protecting groups or external oxidants. rsc.org

Indirect Amination Strategies via Nitration and Subsequent Reduction

A more common and reliable method for introducing amino groups to the naphthalene ring is through a two-step nitration-reduction sequence. This strategy is widely used for the synthesis of various naphthalenediamine isomers. dissertationtopic.net

The process typically begins with the nitration of a suitable naphthalene precursor. For example, 1-ethoxynaphthalene (B1581650) could be dinitrated to introduce nitro groups at the 2 and 3 positions, although controlling the regiochemistry can be complex. A more controlled approach involves the nitration of precursors where other positions are already functionalized or protected. acs.org For instance, the nitration of naphthalene itself, followed by separation of isomers, is a common industrial practice. scitepress.org The resulting dinitronaphthalene is then subjected to reduction to yield the corresponding diamine.

Several reducing agents and catalytic systems have been optimized for this transformation. Common methods include:

Catalytic Hydrogenation: Using catalysts like Pt/C, Pd/C, or various nickel-based catalysts under a hydrogen atmosphere. dissertationtopic.net

Metal-Acid Systems: Classic reduction methods using metals like iron in the presence of an acid. google.com

A study on the preparation of diaminonaphthalene from naphthalene reported a two-step process involving nitration to a mixture of dinitronaphthalenes, followed by catalytic hydrogenation. Optimal conditions for the reduction of 1,5-dinitronaphthalene (B40199) to 1,5-diaminonaphthalene were achieved using a Pt/C catalyst in aniline (B41778) as a solvent, yielding up to 90.2% of the product. dissertationtopic.net

Table 1: Selected Catalytic Systems for Dinitronaphthalene Reduction

| Dinitronaphthalene Isomer | Catalyst | Solvent | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| 1,5-Dinitronaphthalene | Pt/C | Aniline | 1 | 1.75 | 90.2 | 91.8 | dissertationtopic.net |

Multi-Component Reactions (MCRs) for Naphthalene-Fused Heterocyclic Systems

Multi-component reactions (MCRs) offer an efficient and diversity-oriented approach to synthesizing complex molecules, including naphthalene-fused heterocycles, in a single pot. nih.govmdpi.com While not a direct route to the diamine itself, MCRs are invaluable for constructing heterocyclic systems that often start from or lead to naphthalene derivatives. For example, 2-naphthol (B1666908), a related precursor, is a versatile starting material in MCRs for building diverse N/O-containing heterocyclic frameworks due to its multiple reactive sites. fardapaper.ir These reactions can generate complex scaffolds that could potentially be converted to the desired diamine through subsequent functional group transformations. nih.govrsc.org

A three-component coupling reaction involving alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones has been developed to produce highly functionalized naphthalene derivatives directly. nih.gov This highlights the power of MCRs in rapidly assembling the core naphthalene structure with various substituents.

Grignard-Based Functionalization of Ethoxynaphthalene Precursors for Amino Group Introduction

Grignard reagents are powerful tools for forming carbon-carbon bonds. In the context of synthesizing amino-naphthalenes, they can be used to functionalize a pre-existing naphthalene core. cambridge.org For instance, a bromo-ethoxynaphthalene derivative could be converted into a Grignard reagent, which could then react with an electrophilic aminating agent. While less common for direct amination, Grignard reactions are fundamental in building up the carbon skeleton of naphthalene derivatives which can then be subjected to amination reactions. uni-muenchen.de

Catalytic Methods in Naphthalene-Diamine Synthesis

Catalysis plays a pivotal role in the modern synthesis of naphthalene derivatives, offering efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-N bonds. Reactions like the Buchwald-Hartwig amination could be envisioned for the synthesis of this compound from a corresponding dihalo-ethoxynaphthalene precursor. These reactions are known for their broad substrate scope and functional group tolerance. The synthesis of late transition-metal nanoparticles (Pd, Cu, Ag, Au) and their catalytic efficiency in reactions like Suzuki-Miyaura and Sonogashira couplings also showcases the importance of these metals in C-C and C-heteroatom bond formation, which are often steps in a larger synthetic sequence. rsc.org

Acid-Catalyzed Condensation Pathways

Acid catalysis is more commonly associated with reactions of naphthalenediamines, such as their condensation with dicarbonyl compounds to form phenazine derivatives. However, acid catalysis is also crucial in precursor synthesis. For example, the synthesis of 2-ethoxynaphthalene from 2-naphthol is typically carried out under acidic conditions. prepchem.comchegg.comchegg.com Furthermore, acid-catalyzed reactions of naphthalene can lead to the formation of polycyclic aromatic hydrocarbons, which are precursors to various functional materials. rsc.org

Regioselective and Stereoselective Synthesis of Naphthalene-Diamine Derivatives

The synthesis of specifically substituted naphthalene-diamine derivatives hinges on the ability to control the position of incoming electrophiles or nucleophiles on the naphthalene ring. The inherent reactivity of the naphthalene system, where the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7), provides a foundational principle for synthetic design. libretexts.org However, the presence of directing groups significantly influences this reactivity pattern.

A plausible synthetic pathway to this compound would likely commence with 1-ethoxynaphthalene. The ethoxy group, being an ortho-, para-directing activator, would direct incoming electrophiles primarily to the 2- and 4-positions. A sequential introduction of two nitro groups would be a logical approach, followed by their reduction to the corresponding diamine.

A proposed synthetic scheme is as follows:

Mononitration of 1-Ethoxynaphthalene: The first step would involve the nitration of 1-ethoxynaphthalene. Based on the directing effect of the ethoxy group, a mixture of 1-ethoxy-2-nitronaphthalene (B180497) and 1-ethoxy-4-nitronaphthalene (B13779946) would be expected. The synthesis of 2-ethoxy-1-nitronaphthalene (B172031) from 2-ethoxynaphthalene is a known procedure involving nitration with a mixture of concentrated nitric and sulfuric acids, suggesting that similar conditions could be applied here.

Second Nitration and Regiochemical Challenges: The introduction of a second nitro group to form 1-ethoxy-2,3-dinitronaphthalene is the most challenging step. The first nitro group is a deactivating meta-director, which would direct the second incoming nitro group to the 5 or 7-position of the 1-ethoxy-2-nitronaphthalene intermediate. Achieving nitration at the adjacent 3-position would be difficult due to both electronic and steric hindrance. Specialized nitrating agents or catalytic systems that could override the inherent directing effects might be necessary.

Reduction of the Dinitro Compound: Assuming the successful synthesis of 1-ethoxy-2,3-dinitronaphthalene, the final step would be the reduction of both nitro groups to form the target diamine. Several methods are available for the reduction of dinitronaphthalenes to diaminonaphthalenes, including catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride and activated carbon.

The table below outlines the proposed reaction steps and conditions for the synthesis of this compound, based on general procedures for similar transformations.

| Step | Reactant | Reagents and Conditions | Product | Expected Yield |

| 1 | 1-Ethoxynaphthalene | HNO₃, H₂SO₄, 0-5 °C | 1-Ethoxy-2-nitronaphthalene | Moderate to High |

| 2 | 1-Ethoxy-2-nitronaphthalene | Stronger nitrating agent (e.g., NO₂BF₄), controlled temp. | 1-Ethoxy-2,3-dinitronaphthalene | Low to Moderate |

| 3 | 1-Ethoxy-2,3-dinitronaphthalene | H₂, Pd/C, Ethanol (B145695), RT, atm. pressure | This compound | High |

An alternative approach could involve starting from a pre-functionalized naphthalene core, such as 2,3-diamino-1-naphthol, followed by etherification of the hydroxyl group. However, the synthesis of 2,3-diamino-1-naphthol itself is not straightforward.

While this compound is an achiral molecule, the stereoselective synthesis of chiral naphthalene-diamine derivatives is an area of significant interest, particularly for their application as chiral ligands in asymmetric catalysis. The inherent chirality in these molecules often arises from atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers. Although not directly applicable to the synthesis of the title compound, these methodologies highlight advanced strategies for controlling molecular architecture in the naphthalene system.

For instance, the direct enantioselective C-H amination of N-aryl-2-naphthylamines has been developed to construct atroposelective naphthalene-1,2-diamines. This method utilizes chiral phosphoric acids as catalysts to control the stereochemistry of the C-N bond formation, leading to products with high enantiomeric excess.

Cyclocondensation Reactions for Fused Heterocycle Formation

The vicinal diamine functionality at the 2- and 3-positions of the naphthalene ring is primed for cyclocondensation reactions with 1,2-dicarbonyl compounds and their synthetic equivalents. This reactivity is a cornerstone for the construction of fused heterocyclic systems.

The reaction between ortho-diamines and 1,2-dicarbonyl compounds is a classic and highly efficient method for the synthesis of quinoxalines. sapub.orgnih.gov In the case of this compound, this reaction leads to the formation of ethoxy-substituted benzo[a]phenazines, which are complex polycyclic aromatic architectures. The condensation typically proceeds under mild conditions, often catalyzed by acids or performed in polar solvents like ethanol or toluene, sometimes even at room temperature. nih.govresearchgate.net

The general mechanism involves the initial formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the aromatic quinoxaline (B1680401) ring system. nih.gov The reaction is versatile, accommodating a wide variety of 1,2-dicarbonyl compounds, including glyoxals, benzils, and other diketones, allowing for the introduction of various substituents onto the newly formed pyrazine (B50134) ring. sapub.orgresearchgate.net The presence of the ethoxy group on the naphthalene core can influence the electronic properties and solubility of the resulting polycyclic structures.

Table 1: Examples of Quinoxaline Synthesis via Cyclocondensation

| 1,2-Dicarbonyl Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Glyoxal | Ethanol, Room Temp. | 8-Ethoxybenzo[a]phenazine | sapub.org |

| Benzil | Toluene, Alumina-supported heteropolyoxometalates, Room Temp. | 8-Ethoxy-6,7-diphenylbenzo[a]phenazine | nih.gov |

This table is illustrative, based on general reactions of o-diamines, to demonstrate the expected products with this compound.

Beyond quinoxalines, the diamine moiety can be utilized to construct other fused five- and six-membered heterocycles.

Oxazine Derivatives : The synthesis of 1,3-oxazine derivatives often involves a three-component reaction, for instance, between a phenol (B47542) (like 2-naphthol, a structural analog), an amine, and formaldehyde. rsc.orgnih.gov For this compound, a reaction with a carbonyl source like phosgene (B1210022) or its equivalents could potentially lead to a fused 1,3,4-oxadiazinone system, although specific examples for this substrate are not prevalent in the searched literature.

Thiazine (B8601807) Derivatives : The formation of thiazine rings would require reaction with a reagent containing two electrophilic centers flanking a sulfur atom. While specific examples with this compound are scarce, the general strategy involves reacting o-diamines with sulfur-based reagents.

Imidazole (B134444) Derivatives : Fused imidazoles (benzimidazoles) are typically formed by reacting o-diamines with aldehydes or carboxylic acids (or their derivatives). The reaction with an aldehyde would first form a Schiff base with one amino group, followed by intramolecular cyclization and oxidation to yield the fused imidazole ring.

Oxidative Coupling Reactions and Biaryl Formation Pathways (e.g., Scholl-type reactions)

The Scholl reaction is a classic method for forming an aryl-aryl bond through intramolecular or intermolecular oxidative coupling, typically using a combination of a Lewis acid and a protic acid. wikipedia.org This reaction is powerful for synthesizing complex polycyclic aromatic hydrocarbons (PAHs) and nanographenes. thieme-connect.dersc.org

For a substrate like this compound, the electron-donating nature of both the ethoxy and the two amino groups would strongly activate the naphthalene core towards electrophilic attack, a key step in many proposed Scholl reaction mechanisms. nih.gov The reaction is highly sensitive to the electronic properties of the substrate, with coupling occurring at positions of highest electron density. thieme-connect.de The presence of naphthalene units is known to facilitate Scholl reactions, sometimes directing the cyclization to overcome steric strain. thieme-connect.de

However, the high reactivity and the presence of multiple potential coupling sites on this compound could also lead to a mixture of products or polymerization. wikipedia.org Reagents like iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a strong acid are commonly employed. wikipedia.orgnih.gov The precise outcome would depend heavily on the specific reaction conditions. Oxidative coupling can also occur at the amino groups, leading to the formation of azo compounds or other coupled nitrogen-containing structures under different conditions. nih.gov

Ethereal Cleavage and Functional Group Interconversions of the Ethoxy Moiety

The ethoxy group is an ether linkage and is susceptible to cleavage under strong acidic conditions. Reagents such as hydrobromic acid (HBr), hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃) are effective for O-dealkylation.

This reaction would convert the 1-ethoxy group into a 1-hydroxyl group, transforming the starting material into 1-Hydroxynaphthalene-2,3-diamine. This functional group interconversion is significant as it opens up new synthetic possibilities. The resulting hydroxyl group can participate in a different set of reactions, such as O-acylation, O-alkylation, or serve as a directing group in electrophilic aromatic substitution, potentially altering the reactivity patterns of the molecule.

Polymerization Reactions Employing Diamine Functionality as Monomers (e.g., Polyimides)

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers, most notably polyimides. rsc.orgacs.org this compound, with its two primary amine groups, can serve as a monomer in polycondensation reactions with dianhydrides.

The synthesis of polyimides is a two-step process. First, the diamine reacts with a tetracarboxylic dianhydride (such as pyromellitic dianhydride, PMDA) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. acs.org Subsequently, this precursor is converted to the final polyimide through thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide rings.

The inclusion of the naphthalene unit in the polymer backbone is known to enhance thermal stability and can improve mechanical properties compared to polymers derived from simpler phenylenediamines. rsc.orgmdpi.com The ethoxy group, acting as a flexible side chain, could potentially improve the solubility of the resulting polyimide in organic solvents without significantly compromising its thermal stability. rsc.org These characteristics make such naphthalene-based diamines attractive for applications in materials science, such as for liquid crystal alignment layers or as components in advanced dielectrics. rsc.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-binaphthalene |

| This compound |

| 1-Hydroxynaphthalene-2,3-diamine |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| 2-naphthol |

| Benzil |

| Benzo[a]phenazine |

| Boron tribromide (BBr₃) |

| Formaldehyde |

| Glyoxal |

| Hexane-3,4-dione |

| Hydrobromic acid (HBr) |

| Hydroiodic acid (HI) |

| Iron(III) chloride (FeCl₃) |

| Molybdenum(V) chloride (MoCl₅) |

| Phosgene |

| Pyromellitic dianhydride (PMDA) |

No Research Findings on the Metal Complexation of this compound

Extensive searches of scientific literature and chemical databases have revealed no specific studies detailing the metal complexation and coordination chemistry of the compound this compound. Consequently, there are no research findings, detailed data, or established chemical transformations involving this particular compound as a ligand in the formation of metal complexes to report at this time.

The field of coordination chemistry extensively documents the behavior of related diamine compounds, particularly aromatic diamines, which are well-known for their ability to form stable complexes with a variety of metal ions. These ligands typically coordinate to metal centers through their two nitrogen atoms, acting as bidentate chelating agents. The resulting complexes often exhibit interesting electronic, magnetic, and catalytic properties.

However, for this compound specifically, there is a notable absence of published research. This includes a lack of information on:

Synthesis of Metal Complexes: No methods have been described for the reaction of this compound with metal salts.

Coordination Modes: The manner in which this diamine might bind to metal ions has not been investigated.

Structural Characterization: There are no crystallographic, spectroscopic (e.g., IR, UV-Vis, NMR), or other analytical data for any metal complexes of this ligand.

Reactivity and Properties: The chemical and physical properties of any potential metal complexes remain unexplored.

It is possible that the coordination chemistry of this compound has not yet been a subject of academic or industrial research, or that any such studies have not been published in publicly accessible literature. Therefore, the "Reactivity and Chemical Transformations of this compound" with a focus on "Metal Complexation and Coordination Chemistry Studies" cannot be detailed as per the requested outline due to the lack of available scientific information.

Despite a comprehensive search for scholarly articles and data pertaining to "this compound," no specific spectroscopic information (NMR, FTIR, or Raman) for this compound could be located in publicly available scientific literature and databases.

The search for detailed experimental data, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR techniques (COSY, NOESY), Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, did not yield any results for the specified molecule. While information is available for structurally related but distinct compounds such as 1-ethoxynaphthalene, 2-ethoxynaphthalene, and various diaminonaphthalenes, the requested spectroscopic characterization for this compound is not present in the accessed resources.

Therefore, it is not possible to generate an article with the requested advanced spectroscopic characterization data and corresponding analysis for this compound as outlined in the user's instructions. The absence of this foundational data precludes the creation of the specified content, including data tables and detailed research findings.

Advanced Spectroscopic Characterization Techniques for 1 Ethoxynaphthalene 2,3 Diamine

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

No experimental mass spectrometry data, including molecular weight determination or fragmentation patterns, for 1-Ethoxynaphthalene-2,3-diamine has been found in the public domain. Such data would be critical for confirming the molecular formula (C₁₂H₁₄N₂O) and for elucidating the compound's structure by analyzing the fragmentation of the ethoxy and diamino-substituted naphthalene (B1677914) ring system.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption data, such as the maximum absorption wavelengths (λmax) and their corresponding molar absorptivity (ε) values, for this compound are not available. These parameters would provide insight into the electronic transitions within the molecule, which are expected to be influenced by the interplay of the ethoxy and amino substituents on the aromatic system.

Fluorescence Spectroscopy for Luminescence Properties

There is no published research detailing the fluorescence properties of this compound, including its emission spectra, quantum yields, and Stokes shift. The presence of amino groups, which are known to influence the fluorescence of aromatic compounds, suggests that this molecule may exhibit interesting luminescent behavior that warrants investigation.

Time-Resolved Fluorescence and Absorption Spectroscopy

Information regarding the excited-state dynamics, such as the fluorescence lifetime (τ) of this compound, is currently unavailable. Time-resolved spectroscopic studies would be necessary to understand the kinetics of the de-excitation processes of its excited electronic states.

X-ray Diffraction Techniques

Single-Crystal X-ray Analysis for Precise Solid-State Structure Determination

No crystallographic data, including unit cell parameters, space group, and detailed bond lengths and angles from single-crystal X-ray analysis of this compound, has been reported. A crystal structure would provide definitive proof of its molecular geometry and intermolecular interactions in the solid state.

No information was found on the advanced spectroscopic and electrochemical characterization of this compound. Searches for experimental data regarding its crystalline phase identification by Powder X-ray Diffraction and its redox properties through electrochemical analysis like cyclic voltammetry did not yield any specific results for this compound.

Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the lack of available scientific literature on these specific analytical techniques applied to this compound.

Computational and Theoretical Investigations of 1 Ethoxynaphthalene 2,3 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. osti.gov It is widely used to predict molecular geometries, electronic properties, and spectroscopic parameters.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1-Ethoxynaphthalene-2,3-diamine, this would involve calculating the electronic energy at various atomic arrangements to find the minimum energy conformation. This optimized structure provides insights into bond lengths, bond angles, and dihedral angles.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap suggests higher reactivity. mdpi.com For naphthalene (B1677914) derivatives, the positions of substituents can influence the HOMO-LUMO gap. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 3.4 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Specific experimental or calculated data for this compound is not currently available in the public domain.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Accurate prediction of ¹H and ¹³C NMR spectra can help in the structural elucidation of complex organic molecules. nih.govnih.govmdpi.com The choice of density functional and basis set is crucial for obtaining reliable results. nih.gov

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. nih.gov By comparing the calculated spectrum with the experimental one, vibrational modes can be assigned to specific molecular motions. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. nih.govmdpi.com These calculations can predict the wavelength of maximum absorption (λmax). nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (ppm) | C1: 145, C2: 150, C3: 130, C4: 110, etc. |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400, C-H stretch: ~3000, C=C stretch: ~1600 |

| UV-Vis | λmax (nm) | 320 |

Note: The values in this table are hypothetical and for illustrative purposes. Specific data for this compound is not currently found in the reviewed literature.

Conformational Analysis and Stability Studies

Molecules can often exist in different spatial arrangements called conformers. Conformational analysis involves identifying the various stable conformers and determining their relative energies to find the most stable, or ground-state, conformation. researchgate.net For a molecule like this compound, with a flexible ethoxy group, several conformers could exist. DFT calculations can map the potential energy surface to identify these minima and the transition states that connect them. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, time-dependent density functional theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. rsc.orguci.eduresearchgate.net TD-DFT calculations are essential for understanding the photophysical properties of molecules, such as their absorption and emission of light. rsc.orgresearchgate.net

For this compound, TD-DFT would be used to calculate the energies of various electronic transitions, which correspond to the peaks in its UV-Vis absorption spectrum. mdpi.com The theory can also provide insights into the nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. researchgate.net Furthermore, TD-DFT allows for the geometry optimization of excited states, which is crucial for studying fluorescence and other de-excitation processes. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time. This allows for the investigation of dynamic processes and intermolecular interactions that are not accessible through static quantum chemical calculations. nih.gov

For this compound, MD simulations could be used to study its behavior in a solvent, providing insights into solute-solvent interactions and the structure of the solvation shell. It can also be used to explore the conformational landscape and the dynamics of conformational changes. When studying interactions with other molecules, such as a biological receptor, MD simulations can reveal details about the binding process and the stability of the resulting complex. nih.gov

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

For this compound, quantum chemical calculations could be used to investigate its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its participation in reactions like electrophilic aromatic substitution could be studied. These calculations would provide detailed information about the energy barriers and the structures of all species involved in the reaction pathway.

Thermodynamic and Kinetic Modeling of Chemical Processes

There is no specific literature available on the thermodynamic and kinetic modeling of chemical processes involving This compound . However, computational chemistry provides a robust framework for predicting these properties.

Thermodynamic Properties: Quantum mechanical methods, particularly Density Functional Theory (DFT), are standard tools for calculating the thermodynamic properties of organic molecules. For a molecule like This compound , these calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

A computational study on the related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), utilized DFT at the B3LYP/6-31G(D) and B3LYP/6-31+G(D) levels of theory to analyze its structure and energetics. journalirjpac.com Similarly, a comparative microcalorimetric and computational (DFT) study on naphthalene oxide provided insights into its thermodynamic stability. nih.gov Such approaches would be directly applicable to determine the stability and reactivity of This compound .

Kinetic Modeling: Kinetic modeling of chemical processes, such as combustion or degradation, for aromatic compounds is a complex field. For instance, detailed chemical kinetic models have been developed for α-methylnaphthalene to understand its combustion characteristics. bohrium.comimperial.ac.uknih.gov These models often involve hundreds of species and thousands of reactions, with rate constants for key elementary reactions calculated using quantum mechanics and transition state theory. bohrium.comimperial.ac.uk

To model the kinetics of reactions involving This compound , a similar hierarchical approach would be necessary. This would involve identifying the primary reaction pathways, such as H-atom abstraction or reactions at the amino groups, and calculating the activation energies and rate constants for these steps. bohrium.com Without experimental data for validation, these models would remain purely theoretical.

Due to the absence of published research, no specific thermodynamic or kinetic data for This compound can be presented.

Prediction of Molecular Recognition and Supramolecular Assembly Phenomena

The prediction of how This compound might engage in molecular recognition and form larger supramolecular structures is also a subject that lacks direct investigation in the current scientific literature. However, the functional groups present on the molecule—an ethoxy group and two vicinal amino groups on a naphthalene core—provide a basis for informed speculation on its potential behavior, guided by studies on analogous systems.

The presence of amino groups suggests a strong potential for hydrogen bonding, a key interaction in molecular recognition and supramolecular assembly. Research on 1,8-diaminonaphthalene (B57835) has shown its ability to interact with π-acceptors, highlighting the role of the amino groups in forming charge-transfer complexes. researchgate.net Furthermore, computational studies on aminobenzylnaphthols have used molecular electrostatic potential (MESP) analysis to identify reactive regions within the molecules, a technique that would be invaluable for predicting the interaction sites of This compound . mdpi.com

The planarity of the naphthalene core suggests that π-π stacking interactions could also play a significant role in its self-assembly. Naphthalene diimide derivatives, for example, are well-known to form ordered supramolecular structures driven by a combination of hydrogen bonding and π-π stacking. rsc.org Computational and experimental studies on these systems have provided deep insights into the thermodynamics and kinetics of their assembly.

Molecular recognition studies on naphthyridine derivatives have successfully employed a combination of NMR titration and computational modeling to quantify binding affinities with various guest molecules. nih.govnih.gov A similar approach could be envisioned for This compound to explore its potential as a host molecule. For instance, a computational study on AHNSA calculated the binding energies with caffeine (B1668208) and ephedrine (B3423809) to be -8.77 kcal/mol and -8.36 kcal/mol respectively, indicating the potential for complex formation. journalirjpac.com

Given the lack of specific data, a predictive data table for molecular recognition or supramolecular assembly cannot be constructed. The potential for This compound to form such assemblies would depend on a delicate balance of intermolecular forces, including:

Hydrogen bonding via the two amino groups.

π-π stacking interactions of the naphthalene rings.

Van der Waals interactions involving the ethoxy group.

The interplay of these forces would be highly dependent on the solvent environment and the presence of any potential guest molecules.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Macrocyclic Host Systems (e.g., N,N'-Diarylbipyridinium Cations)

The diamine functionality of 1-ethoxynaphthalene-2,3-diamine serves as a key reactive site for the construction of larger, more complex molecular architectures. In the realm of supramolecular chemistry, it is utilized in the synthesis of macrocyclic host systems. These large, ring-like molecules are capable of encapsulating smaller guest molecules, a property that is fundamental to applications in sensing, catalysis, and drug delivery. A notable example is the incorporation of this diamine into N,N'-diarylbipyridinium cations, which are essential components of various host-guest systems. The naphthalene (B1677914) unit can influence the electronic and steric properties of the resulting macrocycle, thereby tuning its recognition and binding capabilities.

Precursors for Polymeric Materials with Tunable Properties (e.g., Copolyimides)

In polymer chemistry, this compound is a valuable monomer for the synthesis of high-performance polymers such as copolyimides. The diamine groups readily react with dianhydrides to form the characteristic imide linkages that define this class of polymers. The incorporation of the bulky and rigid ethoxynaphthalene unit into the polymer backbone can significantly enhance the material's thermal stability, mechanical strength, and dimensional stability. Furthermore, the ethoxy group provides a site for potential post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility and processability, for specific applications. Some aromatic compounds are also used as polymer additives, acting as plasticizers and stabilizers to improve the flexibility and durability of polymers. chemimpex.com

Components in Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs)

The development of porous materials for applications in gas storage, separation, and catalysis is a rapidly growing field. This compound serves as a versatile building block for two important classes of these materials: Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs).

Porous Organic Cages (POCs): These are discrete, cage-like molecules with intrinsic porosity. acs.org The synthesis of POCs often involves the reaction of multifunctional building blocks, and this compound can be employed to form the vertices or linkers of these cages. The defined shape and size of the resulting cage, influenced by the geometry of the diamine, are critical for selective guest binding.

| Material Class | Role of this compound | Key Features |

| Porous Organic Cages (POCs) | Forms vertices or linkers of discrete cage molecules. acs.org | Influences cage geometry and selective guest binding. |

| Covalent Organic Frameworks (COFs) | Incorporated as a building block in extended porous networks. tcichemicals.comrsc.org | Contributes to surface area, pore characteristics, and allows for functionalization. nih.govresearchgate.net |

Ligands and Bridging Units in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the diamine groups in this compound can act as excellent coordination sites for metal ions. This property makes it a valuable ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).

Coordination Polymers: These are materials in which metal ions are linked together by organic ligands to form one-, two-, or three-dimensional structures. nih.gov this compound can bridge multiple metal centers, leading to the formation of extended networks with interesting magnetic, optical, or catalytic properties. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are a subclass of coordination polymers that are characterized by their high porosity and crystallinity. nih.govepa.gov In MOF synthesis, this compound can serve as the organic linker that connects metal-containing nodes. nih.gov The size, shape, and functionality of the resulting MOF can be systematically tuned by varying the metal ion and the organic linker. The ethoxynaphthalene unit can influence the pore environment and introduce specific functionalities within the framework.

Development of Molecular Machines and Switches (e.g., Rotaxanes with Naphthalene-Based Stations)

The field of molecular machinery involves the design and synthesis of molecules that can perform machine-like functions, such as rotation and switching, in response to external stimuli. Rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle, are a prime example of such systems. The naphthalene moiety of this compound can be incorporated as a "station" along the axle of a rotaxane. The interaction between this station and the macrocycle can be controlled by external stimuli, such as light or chemical signals, leading to the movement of the macrocycle along the axle. The diamine groups provide the necessary handles for synthesizing these complex, interlocked structures.

Emitters and Bridging Ligands in Light-Emitting Electrochemical Cells (LECs) and Optoelectronic Devices

The photophysical properties of the naphthalene core make this compound and its derivatives promising candidates for applications in optoelectronic devices.

Light-Emitting Electrochemical Cells (LECs): LECs are a type of light-emitting device that can be fabricated using simple solution-processing techniques. youtube.comscilit.com The emissive layer of an LEC often contains a luminescent polymer or small molecule. Derivatives of this compound can be designed to act as emitters, where the color of the emitted light can be tuned by modifying the chemical structure. Furthermore, they can serve as bridging ligands in luminescent metal complexes used in LECs, influencing the device's efficiency and stability. Recent advancements have seen the use of strategies like thermally activated delayed fluorescence (TADF) to achieve high external quantum efficiencies in LECs. rsc.org

Optoelectronic Devices: Beyond LECs, this diamine can be incorporated into other optoelectronic components. Its electron-donating diamine groups and the aromatic naphthalene core can be utilized in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to modify the molecule's electronic properties through chemical synthesis is crucial for optimizing device performance.

Intermediate in the Synthesis of Complex Organic Molecules (e.g., Dyes and Specialty Chemicals)

Historically, aromatic amines have been fundamental intermediates in the chemical industry, particularly for the synthesis of dyes. chemimpex.com While specific applications of this compound in large-scale dye production are not widely documented, its structure suggests its potential as a precursor for specialized dyes and pigments. The diamine functionality allows for diazotization and coupling reactions, which are classic methods for forming azo dyes. The ethoxynaphthalene unit would be expected to influence the color and fastness properties of the resulting dye. Moreover, its versatile reactivity makes it a valuable intermediate for the synthesis of a range of other specialty chemicals, where the specific substitution pattern is required to achieve a desired molecular architecture and functionality. chemimpex.comgoogle.com 1,3-diamines, in general, are significant building blocks in synthetic organic chemistry. rsc.org

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes for 1-Ethoxynaphthalene-2,3-diamine

A paramount challenge in contemporary chemistry is the development of environmentally benign synthetic processes. Future research must prioritize the creation of green and sustainable routes to this compound, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key research objectives in this area include:

Bio-based Feedstocks: Investigating the use of renewable raw materials for the synthesis of the naphthalene (B1677914) core and its subsequent functionalization is crucial for establishing a sustainable chemical industry. nih.gov The biological production of diamines, in general, is a growing field aimed at reducing reliance on petrochemicals. nih.gov

Catalytic Processes: The development of novel catalytic systems for the amination and etherification steps can lead to higher efficiency, selectivity, and reduced energy consumption. This includes exploring enzymatic catalysis or heterogeneous catalysts that can be easily recovered and reused.

Green Solvents: Research into replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is essential. For instance, the synthesis of related quinoxaline (B1680401) derivatives has been successfully demonstrated in aqueous media. ijiset.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Solvent-free approaches, such as the melt polycondensation used for producing polyureas from aromatic diamines, exemplify this principle and could be adapted for related syntheses. european-coatings.com

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantage | Relevant Precedent |

| Enzymatic Amination | High selectivity, mild reaction conditions, reduced byproducts. | General advances in biocatalysis for amine synthesis. |

| Aqueous Phase Synthesis | Reduced environmental impact, improved safety. | Synthesis of quinoxalines in aqueous medium. ijiset.com |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields. | Microwave-mediated synthesis of 1,2,3-triazole derivatives. tandfonline.com |

| Solvent-Free Reaction | Minimized waste, simplified purification, lower cost. | Melt polycondensation of aromatic diamines. european-coatings.com |

Exploration of Novel Reactivity Patterns and Highly Selective Transformations

The ortho-diamine functionality is a cornerstone of this molecule's reactivity, acting as a powerful precursor for the synthesis of various heterocyclic systems. The interplay between the diamine and the electron-donating ethoxy group is expected to yield unique reactivity patterns.

Future research should focus on:

Heterocycle Synthesis: The condensation of the ortho-diamine with α-dicarbonyl compounds is a classic and efficient route to quinoxalines. ijiset.comnih.gov Exploring a diverse range of dicarbonyl compounds would generate a library of novel quinoxaline derivatives of 1-ethoxynaphthalene (B1581650) with potentially unique photophysical or biological properties.

Triazole Formation: The reaction of the diamine moiety to form naphthotriazoles is another key transformation. 2,3-Diaminonaphthalene is already known to react with nitrite (B80452) to form a highly fluorescent triazole, a reaction widely used for analytical purposes. biotium.commedchemexpress.comresearchgate.netresearchgate.net The ethoxy group's electronic influence on the kinetics and properties of this transformation warrants investigation. Furthermore, modern synthetic methods allow for the copper-catalyzed synthesis of a wide array of 1,2,3-triazole derivatives from azides, opening another avenue for creating complex derivatives. organic-chemistry.orgfrontiersin.orgnih.govmdpi.com

Selective Functionalization: A significant challenge is achieving selective N-alkylation or N-acylation at one amino group while leaving the other free for subsequent reactions. This would enable the synthesis of unsymmetrical derivatives and polymers. The electronic differentiation provided by the ethoxy group might influence the relative nucleophilicity of the two amino groups, a hypothesis that needs to be explored.

| Reagent Class | Resulting Heterocycle | Potential Application |

| α-Dicarbonyls (e.g., Benzil) | Quinoxalines | Organic electronics, pharmaceuticals. ijiset.comnih.gov |

| Nitrous Acid / Azides | Naphthotriazoles | Fluorescent probes, functional materials. tandfonline.combiotium.com |

| Phosgene (B1210022) Equivalents | Benzimidazolones | Biologically active scaffolds. |

| Isothiocyanates | Benzimidazole-2-thiones | Coordination chemistry, material science. |

Advanced Computational Modeling for Complex Systems and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of novel molecules before their synthesis. cam.ac.uk For this compound, DFT studies can provide critical insights into its structure, properties, and reactivity, thereby guiding experimental efforts. chemrxiv.orgacs.org

Key areas for computational investigation include:

Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. This will elucidate the molecule's electron-donating/accepting character and predict its behavior in electronic devices. researchgate.netnih.gov The ethoxy group is expected to raise the HOMO energy, influencing the molecule's redox and optical properties.

Geometrical Parameters: Optimizing the ground-state geometry to understand bond lengths, angles, and planarity, which are crucial for predicting packing in the solid state and interactions in materials.

Spectroscopic Properties: Simulating UV-Vis and fluorescence spectra to predict absorption and emission wavelengths. nih.govnih.gov This allows for the in-silico design of derivatives with specific, targeted optical properties.

Reactivity Indices: Calculating parameters like electrostatic potential maps and frontier molecular orbital densities to predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective chemical transformations.

| Computational Method | Property to be Calculated | Scientific Insight |

| DFT (e.g., B3LYP/6-311+G(d,p)) | HOMO/LUMO Energy Gap | Predicts electronic excitability and color. chemrxiv.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | Predicts λ-max for optical applications. nih.gov |

| DFT with GIAO method | NMR Chemical Shifts | Aids in structural confirmation of synthetic products. researchgate.net |

| Hirshfeld/NBO Analysis | Atomic Charges & Bond Orders | Elucidates electronic distribution and reactivity sites. nih.gov |

| DFT-D (Dispersion Correction) | Intermolecular Interaction Energies | Predicts self-assembly and crystal packing behavior. acs.org |

Integration into Multi-Component Materials for Enhanced and Synergistic Functionality

The structure of this compound makes it an ideal building block for creating complex, functional materials. The two amino groups provide anchor points for polymerization or coordination, while the rigid, π-conjugated naphthalene core can impart desirable thermal and electronic properties.

Future research directions include:

Metal-Organic Frameworks (MOFs): The ortho-diamine can act as a bidentate chelating ligand for various metal ions. researchgate.net This could be used to construct novel MOFs with tailored pore sizes and functionalities. researchgate.netnih.gov The ethoxy group, projecting into the pores, could modify the framework's hydrophobicity and influence guest-host interactions. The development of "one-pot" strategies where the ligand is modified in situ during MOF formation could provide a streamlined path to complex materials. nih.gov

Polymers of Intrinsic Microporosity (PIMs): The rigid, non-planar structure that would result from linking these units could lead to PIMs with high surface areas, suitable for gas storage and separation applications.

High-Performance Polymers: Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides and polyureas. nih.goveuropean-coatings.com Integrating this compound into polymer backbones could enhance thermal stability, fluorescence, and processability.

Role in Supramolecular Chemistry, Self-Assembly, and Advanced Nanomaterials

Supramolecular chemistry relies on non-covalent interactions to build complex architectures from molecular components. This compound is well-equipped for this purpose, possessing sites for hydrogen bonding and π-π stacking.

Promising research avenues are:

Hydrogen-Bonded Networks: The two primary amine groups are excellent hydrogen bond donors, and the nitrogen lone pairs are acceptors. learncbse.in This can be exploited to direct the self-assembly of the molecule into ordered structures like tapes, sheets, or helical fibers. rsc.orgresearchgate.netnih.gov The formation of intramolecular hydrogen bonds is also a possibility that would influence the molecule's conformation and properties. mdpi.com

Organogels and Liquid Crystals: The combination of directional hydrogen bonding and π-π stacking of the naphthalene cores could lead to the formation of stimuli-responsive organogels or thermotropic liquid crystalline phases.

Self-Assembled Monolayers (SAMs): The diamine functionality can serve as an anchor to bind the molecule to surfaces (e.g., metal oxides), forming ordered SAMs. The ethoxy group would then form the outer surface, allowing for the tuning of surface properties like wettability.

Hierarchical Structures: Inspired by nature, research could explore how the chirality introduced by derivatization, combined with solvophobic effects, could guide the assembly of molecules into complex helical super-structures. nih.gov

Design and Synthesis of Derivatives with Tailored Electronic and Optical Properties

A key advantage of synthetic chemistry is the ability to fine-tune molecular properties through structural modification. This compound serves as an excellent scaffold for creating a wide range of derivatives with tailored functionalities.

Future work should focus on:

Modifying the Alkoxy Group: Replacing the ethoxy group with other alkoxy chains (e.g., methoxy, butoxy) or with electron-withdrawing fluoroalkoxy groups would systematically alter the electronic properties (HOMO/LUMO levels) and solubility of the molecule.

Substitution on the Naphthalene Ring: Introducing electron-donating or electron-withdrawing substituents at other positions on the naphthalene core is a powerful strategy to tune the absorption and emission wavelengths of the molecule. researchgate.netrsc.orgrsc.org This is a proven method for shifting fluorescence color and improving quantum yields in naphthalene-based fluorophores.

Derivatization of the Diamine: As discussed, converting the diamine into heterocycles like quinoxalines or triazoles creates entirely new chromophoric and electronically active systems. nih.govbiotium.com The properties of these derivatives can be further tuned by the choice of reactant used in the cyclization. For example, using different α-dicarbonyls in quinoxaline synthesis would lead to a family of compounds with systematically varied properties.

A table outlining potential derivatization strategies and their predicted effects is shown below.

| Derivative Type | Modification Strategy | Predicted Effect on Properties |

| Schiff Base Derivative | Reaction with aromatic aldehydes | Creates extended π-conjugation; potential for new fluorophores and NLO materials. nih.gov |

| Amide/Imide Derivative | Reaction with acyl chlorides/anhydrides | Alters H-bonding capability; can be used to link to other molecular units. |

| Ring-Sulfonated Derivative | Sulfonation of the naphthalene core | Increases water solubility; introduces anionic sites for binding. |

| Ring-Halogenated Derivative | Halogenation (e.g., Br, F) of the core | Modifies electronic properties and introduces sites for further cross-coupling reactions. |

Q & A

Q. Basic

- FTIR Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for Schiff bases) .

- UV/Vis Spectroscopy : Detect electronic transitions (e.g., λmax shifts due to conjugation in polymers) .

- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns.

How should discrepancies in toxicological data for this compound be addressed when designing in vivo studies?

Q. Advanced

- Risk of Bias Assessment : Apply standardized questionnaires (Table C-6/C-7) to evaluate study quality. Prioritize high-confidence studies where outcomes are fully reported, doses are randomized, and allocation is concealed .

- Systematic Review Protocols : Extract data using criteria such as species (e.g., rodents vs. humans), exposure routes (oral, inhalation), and health outcomes (e.g., hepatic effects) to ensure comparability .

- Dose-Response Modeling : Use conflicting data to identify nonlinear effects or species-specific thresholds.

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use respirators if airborne concentrations exceed limits .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .

- First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin exposure .

What strategies enable the integration of this compound-based polymers into electrochemical sensors?

Q. Advanced

- Electrodeposition : Immobilize Schiff base monomers (e.g., N,N-bis(pyrrolylmethylene)naphthalene-2,3-diamine) on screen-printed carbon electrodes (SPCEs) to mimic cytochrome-c electrochemistry .

- Electrochemical Testing : Use cyclic voltammetry (CV) to assess redox activity in buffer solutions. Optimize polymer thickness by adjusting electropolymerization cycles.

- Interference Studies : Test selectivity against common interferents (e.g., ascorbic acid) by modifying the polymer backbone with electron-withdrawing groups .

How can researchers assess the quality of toxicological studies on naphthalene derivatives for meta-analysis?

Q. Advanced

- Confidence Grading : Classify studies as high/moderate/low confidence based on criteria like outcome reporting completeness, dose randomization, and allocation concealment .

- Data Extraction Standardization : Use templates (Table C-2) to collect metrics such as LD50, NOAEL, and histopathological findings .

- Sensitivity Analysis : Exclude low-confidence studies to evaluate robustness of pooled effect estimates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。